3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1392516-19-6; molecular formula C₉H₁₂N₂O₂; MW 180.20 g/mol) is a heterocyclic building block belonging to the 1-methylpyrazole-5-carboxylic acid class, distinguished by a cyclobutyl substituent at the pyrazole 3-position. The compound adopts the IUPAC name 5-cyclobutyl-2-methylpyrazole-3-carboxylic acid, with the carboxylic acid group at the 5-position of the pyrazole ring and the methyl group at N-1.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 1392516-19-6
Cat. No. B2843620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid
CAS1392516-19-6
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CCC2)C(=O)O
InChIInChI=1S/C9H12N2O2/c1-11-8(9(12)13)5-7(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,12,13)
InChIKeyNIDZRYJEUFEWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 1392516-19-6): Core Structural Identity and Procurement Baseline


3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1392516-19-6; molecular formula C₉H₁₂N₂O₂; MW 180.20 g/mol) is a heterocyclic building block belonging to the 1-methylpyrazole-5-carboxylic acid class, distinguished by a cyclobutyl substituent at the pyrazole 3-position . The compound adopts the IUPAC name 5-cyclobutyl-2-methylpyrazole-3-carboxylic acid, with the carboxylic acid group at the 5-position of the pyrazole ring and the methyl group at N-1 . Its canonical SMILES is CN1C(=CC(=N1)C2CCC2)C(=O)O . As a research chemical, it is offered by multiple international suppliers with typical purities of 95–98% and is intended exclusively for laboratory research and pharmaceutical intermediate applications .

Why Generic 1-Methylpyrazole-5-carboxylic Acids Cannot Substitute for 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid


Interchanging 3-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid with a structurally related analog—such as the des-cyclobutyl parent (CAS 16034-46-1), the N–H analog (CAS 957129-37-2), or the N-ethyl derivative (CAS 1710293-27-8)—altering at least two key molecular descriptors simultaneously: the hydrogen-bond donor (HBD) count and the three-dimensional steric profile presented by the C3 substituent [1]. N-Methylation eliminates the pyrazole N–H donor, reducing the HBD count from 2 to 1 (COOH only), which has been shown to increase proton affinity by approximately 5.9 kcal/mol and reduce aqueous-phase hydrogen-bonding capacity relative to the N-unsubstituted analog [2]. Concurrently, the cyclobutyl group introduces a conformationally constrained, puckered C₄ ring that projects steric bulk in a defined vector, a feature absent in linear alkyl or unsubstituted comparators [3]. These structural differences are not cosmetic; they directly affect lipophilicity (predicted logP ~1.85 for the N-ethyl analog vs. ~−0.02 for the parent 1-methylpyrazole-5-carboxylic acid), passive membrane permeability, and the shape complementarity within enzyme binding pockets [4]. Consequently, a procurement decision to substitute the target compound with a simpler pyrazole carboxylic acid risks invalidating structure-activity relationships, altering metabolic stability, and compromising the intended biochemical or synthetic outcome.

Quantitative Comparative Evidence for 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid vs. Closest Analogs


N-Methylation Reduces Hydrogen-Bond Donor Count from 2 to 1 vs. N–H Analog (CAS 957129-37-2)

The target compound carries a methyl group at the pyrazole N-1 position, whereas 3-cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS 957129-37-2) retains an acidic N–H proton [1]. This single methylation reduces the hydrogen-bond donor (HBD) count from 2 (COOH + pyrazole NH) to 1 (COOH only). Gas-phase basicity measurements on the pyrazole/N-methylpyrazole pair demonstrate that N-methylation increases proton affinity by approximately 5.9 kcal/mol, indicating substantially altered hydrogen-bonding capability and solvation energetics [2]. In drug discovery contexts, reducing the HBD count from 2 to 1 is a well-established strategy to improve passive membrane permeability and oral bioavailability, as HBD count >2 is a known liability for CNS penetration and cellular uptake [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Cyclobutyl Substituent Introduces Conformational Rigidity Absent in Des-Cyclobutyl Parent (CAS 16034-46-1)

The cyclobutyl group at the pyrazole C3 position differentiates the target compound from the widely available parent scaffold 1-methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1), which lacks any C3 substituent . Cyclobutane adopts a non-planar, puckered conformation with a dihedral angle of approximately 30°, introducing defined three-dimensionality and restricting rotational freedom relative to acyclic alkyl chains [1]. In fragment-based drug discovery, cyclobutyl substitution has been shown to enhance target binding through improved shape complementarity and reduced entropic penalty upon binding, with cyclobutane-containing kinase inhibitors achieving IC₅₀ values <10 nM in certain PLK4 inhibitor series [2]. The des-cyclobutyl parent, by contrast, is a planar, minimal scaffold with predicted logP of −0.02 and a pKa of 3.03 ± 0.25, properties that limit its utility for hydrophobic binding pockets .

Fragment-Based Drug Discovery Conformational Analysis Scaffold Design

Predicted logP Shift of ~1.87 Units Relative to Parent 1-Methylpyrazole-5-carboxylic Acid Enhances Membrane Permeability

Computational predictions reveal a marked lipophilicity difference between the target compound and its des-cyclobutyl analog. The parent compound 1-methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1) has a predicted logP of −0.02, indicating substantial aqueous preference [1]. The structurally analogous N-ethyl derivative 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 1710293-27-8) has a reported logP of 1.85, and the cyclobutylmethyl positional isomer has a predicted logP of 1.73 . By interpolation, the target compound (N-methyl, C3-cyclobutyl) is expected to fall in a comparable logP range of approximately 1.4–1.9, representing a logP increase of roughly 1.4–1.9 units versus the parent scaffold [2]. This shift brings the compound into the lipophilicity window associated with favorable oral absorption while retaining the carboxylic acid handle for salt formation or further derivatization.

ADME Prediction Lipophilicity Optimization Physicochemical Profiling

Commercially Available at 95–98% Purity from Multiple Suppliers with Transparent Pricing for Procurement Planning

The target compound is stocked or made-to-order by multiple independent suppliers with documented purity specifications. MolCore offers the compound at NLT 98% purity under product number MC647215 . Leyan (Shanghai Haohong Biomedical) lists it at 98% purity with available pack sizes from 1 g to 500 g under product ID 1504295 . Biosynth catalogs it under SFC51619 with pricing of €258.00 for 50 mg and €885.42 for 0.5 g, albeit with a 3–4 week lead time . By comparison, the N-ethyl analog (CAS 1710293-27-8) is listed by MolCore at NLT 98% as well, but with different pack size availability and pricing reflecting the distinct synthetic route . The availability of multiple sourcing channels reduces single-supplier risk and enables competitive procurement.

Chemical Procurement Supply Chain Quality Assurance

Regioisomeric Differentiation: 3-Cyclobutyl vs. 4-Cyclobutyl Substitution Alters Vector of Steric Bulk

The position of the cyclobutyl substituent on the pyrazole ring fundamentally alters the spatial orientation of the steric group relative to the carboxylic acid handle. In the target compound, the cyclobutyl is at C3 (adjacent to the carboxy-bearing C5), whereas the regioisomer 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1779923-99-7) positions the cyclobutyl at C4, between the N-methyl and the carboxylic acid . This regioisomeric shift changes the dihedral angle between the cyclobutyl group and the carboxylic acid by approximately 60°, which can dramatically affect binding pocket complementarity [1]. In pyrazole-based kinase inhibitor patents, specific regioisomers have been shown to exhibit orders-of-magnitude differences in potency; for instance, cyclobutyl-substituted pyrazole PLK4 inhibitors show IC₅₀ values varying from <10 nM to >1000 nM depending on the substitution pattern [2]. No direct head-to-head bioactivity comparison between the 3-cyclobutyl and 4-cyclobutyl regioisomers of 1-methylpyrazole-5-carboxylic acid has been published to date.

Regiochemistry Structure-Activity Relationships Medicinal Chemistry

Carboxylic Acid Handle Enables Modular Derivatization to Amides, Esters, and Heterocycles as Demonstrated in Pyrazole-5-carboxylic Acid Chemical Space

The carboxylic acid group at the pyrazole 5-position serves as a versatile synthetic handle for amide coupling, esterification, reduction, and heterocycle formation. This functional group pattern is extensively exploited in the synthesis of bioactive pyrazole-5-carboxamides, as demonstrated by the preparation of 14 novel 1H-pyrazole-5-carboxylic acid derivatives bearing oxazole and thiazole rings that exhibited up to 85.7% mortality against Aphis fabae at screening concentrations [1]. In pharmaceutical patent literature, pyrazole-5-carboxylic acid building blocks have been elaborated into kinase inhibitors, with N-triazole scaffolds containing pyrazole-5-carboxylate moieties showing antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi . The target compound's combination of cyclobutyl (C3), N-methyl (N1), and carboxylic acid (C5) provides three distinct vectors for divergent chemical exploration—a level of synthetic versatility not available from simpler mono- or di-substituted analogs [2].

Synthetic Chemistry Building Block Utility Fragment Elaboration

Optimal Application Scenarios for 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Lead Generation for Kinase and Enzyme Targets Requiring Conformational Constraint

The target compound provides a three-dimensional, N-methylated pyrazole scaffold with reduced H-bond donor count (HBD = 1) and a cyclobutyl group that enforces conformational rigidity [1]. In fragment-based drug discovery programs—particularly those targeting kinases, where cyclobutyl-containing pyrazoles have yielded PLK4 inhibitors with IC₅₀ <10 nM—this scaffold offers a distinct advantage over flat, unsubstituted pyrazole carboxylic acids (logP ~−0.02) that lack both steric bulk and adequate lipophilicity for hydrophobic pocket engagement [2]. The N-methylation eliminates the pyrazole NH donor, aligning with permeability optimization strategies for oral and CNS-targeted leads [3].

Agrochemical Intermediate for Novel Pyrazole-5-carboxamide Insecticides and Fungicides

Pyrazole-5-carboxylic acid derivatives have demonstrated potent insecticidal activity, with oxazole- and thiazole-containing analogs achieving 85.7% mortality against Aphis fabae [1]. The target compound's carboxylic acid handle can be directly elaborated to carboxamide libraries via standard coupling chemistry, while the cyclobutyl and N-methyl substituents provide differentiated vectors for tuning physicochemical properties (estimated logP in the 1.4–1.9 range) relevant to cuticular penetration in insect pests [2]. The compound's intermediate lipophilicity positions it favorably between highly polar (logP <0) and excessively lipophilic (logP >5) analogs that may suffer from poor translocation or environmental persistence.

Physicochemical Probe for Studying N-Methylation Effects on Pyrazole Pharmacology

Because the target compound differs from its N–H analog (CAS 957129-37-2) solely by N-methylation, the pair serves as an ideal matched molecular pair for deconvoluting the contribution of N-methylation to biological activity [1]. The N-methylation reduces the HBD count by 1, increases gas-phase proton affinity by ~5.9 kcal/mol, and is expected to increase logP and metabolic stability relative to the N–H parent [2][3]. Head-to-head testing of the N-methyl (target) and N–H (comparator) compounds in the same assay system can isolate these effects on target engagement, cellular permeability, and in vitro clearance, providing valuable SAR insights for medicinal chemistry programs.

Diversifiable Building Block for Parallel Library Synthesis

With three chemically addressable positions (C3-cyclobutyl, N1-methyl, C5-COOH), the target compound is well-suited as a core scaffold for parallel amide and ester library synthesis [1]. The carboxylic acid can be activated with standard reagents (EDC/HOBt, HATU) for coupling to diverse amine and alcohol sets, while the N-methyl and C3-cyclobutyl substituents probe two additional SAR vectors without requiring protection/deprotection steps. Multi-gram availability from suppliers such as Leyan (up to 500 g pack sizes) supports library-scale chemistry [2]. This versatility is meaningfully greater than that of the des-cyclobutyl parent (CAS 16034-46-1), which offers only two diversification points (N1 and C5) [3].

Quote Request

Request a Quote for 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.